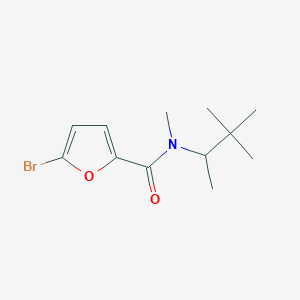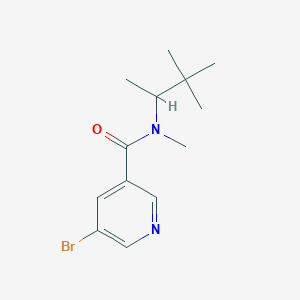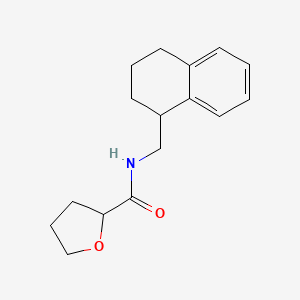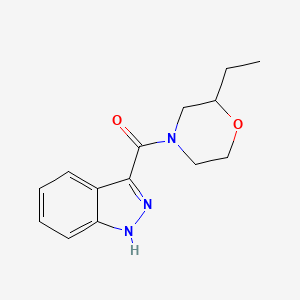![molecular formula C14H14ClNO2 B7494826 N-[1-(4-chlorophenyl)ethyl]-N-methylfuran-3-carboxamide](/img/structure/B7494826.png)
N-[1-(4-chlorophenyl)ethyl]-N-methylfuran-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(4-chlorophenyl)ethyl]-N-methylfuran-3-carboxamide, also known as AM2201, is a synthetic cannabinoid that has been widely used in scientific research. It was first synthesized in 2008 by Alexandros Makriyannis and his team at Northeastern University in Boston, Massachusetts. AM2201 belongs to a class of compounds known as designer drugs, which are created by modifying the chemical structure of existing drugs to produce new compounds with similar or enhanced effects.
Mécanisme D'action
N-[1-(4-chlorophenyl)ethyl]-N-methylfuran-3-carboxamide works by binding to the CB1 and CB2 receptors in the endocannabinoid system. This binding results in the activation of a signaling cascade that leads to the release of neurotransmitters such as dopamine, serotonin, and norepinephrine. The release of these neurotransmitters results in a range of effects, including pain relief, appetite stimulation, and relaxation.
Biochemical and Physiological Effects:
N-[1-(4-chlorophenyl)ethyl]-N-methylfuran-3-carboxamide has a range of biochemical and physiological effects, including pain relief, appetite stimulation, and relaxation. It has also been shown to have anti-inflammatory and neuroprotective effects. These effects are mediated through the activation of the endocannabinoid system, which regulates a wide range of physiological processes.
Avantages Et Limitations Des Expériences En Laboratoire
N-[1-(4-chlorophenyl)ethyl]-N-methylfuran-3-carboxamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has a well-defined chemical structure, which makes it easy to study. It also has a range of effects that can be studied, including pain relief, appetite stimulation, and relaxation. However, there are also some limitations to using N-[1-(4-chlorophenyl)ethyl]-N-methylfuran-3-carboxamide in laboratory experiments. It is a synthetic compound that has not been extensively studied in humans, so its effects on humans are not well understood. Additionally, it may have side effects that are not yet known.
Orientations Futures
There are several future directions for research on N-[1-(4-chlorophenyl)ethyl]-N-methylfuran-3-carboxamide. One direction is to study its effects on different physiological processes, such as the immune system and the cardiovascular system. Another direction is to study its potential as a treatment for various diseases, such as chronic pain and inflammation. Additionally, more research is needed to understand the potential side effects of N-[1-(4-chlorophenyl)ethyl]-N-methylfuran-3-carboxamide and how it interacts with other drugs. Overall, N-[1-(4-chlorophenyl)ethyl]-N-methylfuran-3-carboxamide is a promising compound that has the potential to be used in a wide range of scientific research applications.
Méthodes De Synthèse
The synthesis of N-[1-(4-chlorophenyl)ethyl]-N-methylfuran-3-carboxamide involves a multi-step process that begins with the reaction of 4-chlorobenzyl chloride with methylamine to produce N-(4-chlorobenzyl)-N-methylamine. This intermediate is then reacted with furan-3-carboxylic acid to produce N-[1-(4-chlorophenyl)ethyl]-N-methylfuran-3-carboxamide. The synthesis of N-[1-(4-chlorophenyl)ethyl]-N-methylfuran-3-carboxamide is relatively simple and can be carried out using standard laboratory techniques.
Applications De Recherche Scientifique
N-[1-(4-chlorophenyl)ethyl]-N-methylfuran-3-carboxamide has been used extensively in scientific research to study the endocannabinoid system, which is a complex network of receptors and signaling molecules that regulate a wide range of physiological processes. N-[1-(4-chlorophenyl)ethyl]-N-methylfuran-3-carboxamide has been shown to bind to the CB1 and CB2 receptors, which are the primary receptors in the endocannabinoid system. This binding results in a range of effects, including pain relief, appetite stimulation, and relaxation.
Propriétés
IUPAC Name |
N-[1-(4-chlorophenyl)ethyl]-N-methylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO2/c1-10(11-3-5-13(15)6-4-11)16(2)14(17)12-7-8-18-9-12/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAIOOLXPKCSROS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Cl)N(C)C(=O)C2=COC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[1-(Dimethylsulfamoylamino)ethyl]-2-methylbenzene](/img/structure/B7494760.png)
![N-[1-(4-chlorophenyl)ethyl]-N-methylcyclobutanecarboxamide](/img/structure/B7494771.png)


![N-[1-(4-chlorophenyl)ethyl]-N-methylpyridine-3-carboxamide](/img/structure/B7494807.png)

![N-[1-(4-chlorophenyl)ethyl]-N-methyl-1H-pyrrole-2-carboxamide](/img/structure/B7494817.png)

![3-[(E)-(3-amino-1,2,4-triazol-4-yl)iminomethyl]chromen-4-one](/img/structure/B7494843.png)



